![molecular formula C17H16N2O3S2 B2504579 4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine CAS No. 301234-38-8](/img/structure/B2504579.png)
4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine is a complex organic compound that features a benzo[d]thiazole moiety linked to a phenylsulfonyl group, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine typically involves multiple steps:
Formation of Benzo[d]thiazole: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Sulfonylation: The benzo[d]thiazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.
Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced forms of the benzo[d]thiazole ring.
Substitution: Products depend on the nucleophile used, leading to various substituted derivatives.
Scientific Research Applications
4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the benzo[d]thiazole moiety.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: The benzo[d]thiazole moiety can interact with DNA, proteins, and enzymes, disrupting their normal function.
Pathways Involved: The compound may inhibit key enzymes involved in cellular replication and metabolism, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Shares the benzo[d]thiazole core but lacks the sulfonyl and morpholine groups.
4-(Benzo[d]thiazol-2-yl)phenylamine: Similar structure but with an amine group instead of a sulfonyl group.
Benzo[d]thiazole-2-thiol: Contains a thiol group, offering different reactivity and applications.
Uniqueness
4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine is unique due to the combination of the benzo[d]thiazole core with a sulfonyl group and a morpholine ring, providing a distinct set of chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-24(21,19-9-11-22-12-10-19)14-7-5-13(6-8-14)17-18-15-3-1-2-4-16(15)23-17/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKZOVKOFYKNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
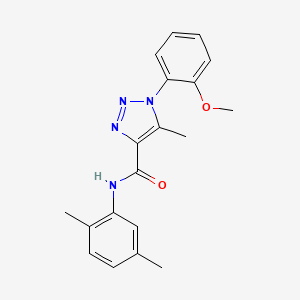
![2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2504498.png)
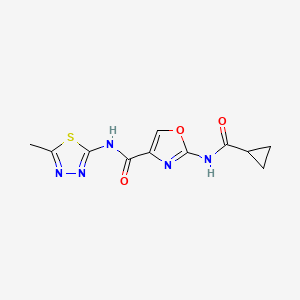
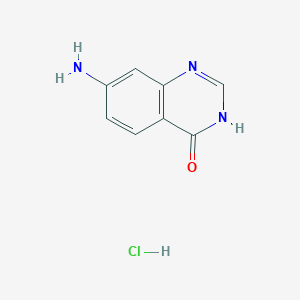
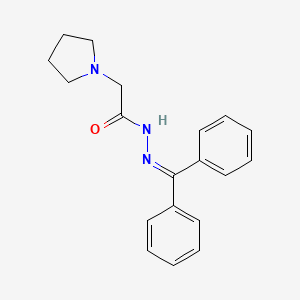
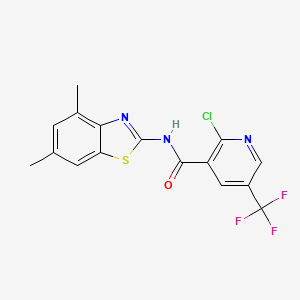
![N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504505.png)

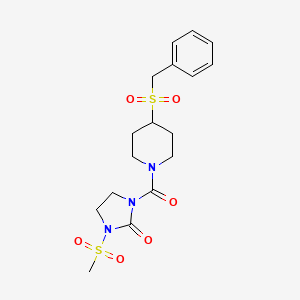

![N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2504515.png)
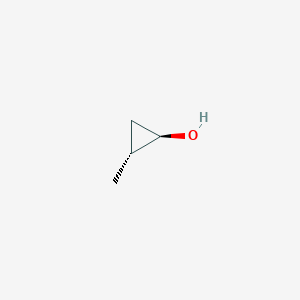

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2504518.png)
